3-Methylenehexahydrofuro[2,3-b]furan
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Overview
Description
(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan is a complex organic compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This particular compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the furan ring. The cis configuration denotes the spatial arrangement of substituents around the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan involves several synthetic routes. One common method is the stereoselective synthesis, which ensures the formation of diastereomerically pure compounds. This process often involves the use of intermediates such as 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes crystallization and epimerization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the hexahydro-furo[2,3-b]furan structure .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various halogens for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce more saturated furan compounds .
Scientific Research Applications
(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler five-membered aromatic heterocycle with one oxygen atom.
Tetrahydrofuran: A fully saturated derivative of furan, commonly used as a solvent.
Dihydrofuran: A partially saturated furan derivative with two hydrogen atoms added to the ring
Uniqueness
(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan is unique due to its specific hexahydro structure and methylene group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-methylidene-2,3,3a,6a-tetrahydrofuro[2,3-b]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEHUTGZBAGJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC2C1CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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